N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a pyrazole ring, and a dioxole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions with various nucleophiles and electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure. NMR and IR spectroscopy can provide information about the compound’s chemical properties .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Agents
A novel series of derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. The research focused on the synthesis and biological evaluation of pyrazolopyrimidines derivatives, highlighting their cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme associated with inflammation and cancer. The structure-activity relationship (SAR) of these compounds was discussed to identify the chemical modifications that enhance their biological activities (Rahmouni et al., 2016).
Imaging Agents for Neuroinflammation
Derivatives of the compound have also been developed as potential positron emission tomography (PET) imaging agents for the visualization of IRAK4 enzyme activity in neuroinflammation. This application underscores the importance of these compounds in diagnosing and studying neuroinflammatory diseases, offering insights into the development of novel imaging agents that could contribute to the understanding and treatment of such conditions (Wang et al., 2018).
Antibacterial Agents
Another study focused on the design, synthesis, and QSAR studies of derivatives incorporating the benzothiazolyl nucleus, revealing a novel class of promising antibacterial agents. These compounds displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating their potential in addressing antibiotic resistance and developing new antibacterial therapies (Palkar et al., 2017).
Cathepsin Inhibitors
The synthesis of novel carboxamides and their evaluation as inhibitors of cathepsins B and K were also reported. Cathepsins are lysosomal proteases involved in various diseases, including cancer and inflammatory disorders. The research identified compounds with appreciable inhibition activities against these enzymes, suggesting a potential therapeutic application in diseases where cathepsins play a critical role (Lukić et al., 2017).
Crystal Structure and Hirshfeld Surface Analysis
Research on the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, including compounds with the benzo[d][1,3]dioxole moiety, provides insight into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the compound's physical properties and potential pharmaceutical applications (Kumara et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-4-13-11(3)20-19(22-18(13)26)24-16(7-10(2)23-24)21-17(25)12-5-6-14-15(8-12)28-9-27-14/h5-8H,4,9H2,1-3H3,(H,21,25)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIWISKEWITUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.